2-Chloro-3-phenylpropan-1-ol
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Overview
Description
2-Chloro-3-phenylpropan-1-ol: is an organic compound with the molecular formula C9H11ClO . It is a colorless to pale yellow liquid with a benzene fragrance. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with ethylene oxide in the presence of a base, followed by chlorination . Another method involves the reduction of 3-chloro-1-phenylpropan-1-one using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of lipase CALB as a biological resolution catalyst, acidic resin as a racemic catalyst, and a 4-chlorophenol ester as an acyl donor to perform dynamic kinetic resolution . This method is advantageous due to its mild conditions, environmental friendliness, and high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-phenylpropan-1-ol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 3-phenylpropan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: 3-Chloro-1-phenylpropan-1-one.
Reduction: 3-Phenylpropan-1-ol.
Substitution: 3-Phenylpropan-1-ol.
Scientific Research Applications
2-Chloro-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: This compound is used in the synthesis of drugs such as antidepressants and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions . The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
3-Chloro-1-phenylpropan-1-one: An intermediate in the synthesis of various pharmaceuticals.
3-Phenylpropan-1-ol: A related compound used in organic synthesis.
Uniqueness
2-Chloro-3-phenylpropan-1-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as a substrate for enzyme-catalyzed reactions also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-3-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
XDBGCROHSUMXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Cl |
Origin of Product |
United States |
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